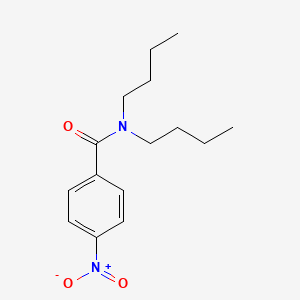

N,N-Dibutyl-4-nitro-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-5-11-16(12-6-4-2)15(18)13-7-9-14(10-8-13)17(19)20/h7-10H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSBBNCIMHOFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324508 | |

| Record name | N,N-DIBUTYL-4-NITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92700-26-0 | |

| Record name | NSC406872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-DIBUTYL-4-NITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dibutyl 4 Nitro Benzamide and Its Structural Analogues

Strategic Approaches to Amide Bond Formation in N,N-Dibutyl-4-nitro-benzamide Synthesis

The construction of the amide bond is a cornerstone of organic chemistry. For this compound, several strategic approaches can be employed, each with distinct advantages concerning reactivity, conditions, and environmental impact.

The most traditional and widely used method for synthesizing this compound is the reaction between 4-nitrobenzoyl chloride and dibutylamine. This reaction, often referred to as the Schotten-Baumann reaction, is a form of nucleophilic acyl substitution. mdpi.comfishersci.co.uk

The process begins with the highly electrophilic carbon of the acyl chloride, which is readily attacked by the nucleophilic nitrogen atom of dibutylamine. This addition is followed by the elimination of a chloride ion, forming the stable amide bond. libretexts.org A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. mdpi.comfishersci.co.uk

General Reaction Scheme:

Reactants: 4-Nitrobenzoyl chloride, Dibutylamine

Base: Triethylamine, Pyridine, or an aqueous base

Solvent: Dichloromethane, THF, or a biphasic system

Product: this compound, Triethylammonium chloride

This method is valued for its high reactivity, reliability, and generally high yields. Acyl chlorides are potent electrophiles that can acylate even less reactive amines. youtube.com The reaction typically proceeds rapidly at room temperature. fishersci.co.uk

To overcome the limitations of classical methods, which often require harsh reagents and generate stoichiometric waste, modern catalyst-mediated techniques have been developed. These methods allow for the direct coupling of a carboxylic acid (4-nitrobenzoic acid) with an amine (dibutylamine), with water as the only byproduct. catalyticamidation.info

Several classes of catalysts are effective for this transformation:

Transition Metal Catalysts: Nickel, palladium, zirconium, and hafnium complexes have been shown to catalyze direct amidation. mdpi.com For instance, a fully catalytic nickel-photoredox process can directly couple aldehydes with nitroarenes to form amides under mild conditions, where the nitroarene is reduced in situ to the corresponding amine. organic-chemistry.org

Boron-Based Catalysts: Boronic acids and related boron compounds can act as Lewis acid catalysts, activating the carboxylic acid toward nucleophilic attack by the amine. catalyticamidation.info

Organocatalysts: Non-metal catalysts, such as phosphine-based compounds, can also promote direct amidation, often operating through a P(III)/P(V) catalytic cycle. mdpi.com

These catalytic approaches are highly attractive due to their improved atom economy and milder reaction conditions, aligning with the principles of green chemistry. catalyticamidation.info

Table 1: Comparison of Modern Catalytic Amidation Systems

| Catalyst System | Catalyst Example | Typical Conditions | Advantages |

|---|---|---|---|

| Nickel/Photoredox | NiBr₂·glyme / TBADT | Visible light, Acetone, Na₂CO₃ | Mild conditions, avoids external oxidants/reductants. organic-chemistry.org |

| Zirconium/Hafnium | Cp₂HfCl₂ / Zr-POMs | DMSO, 70-140°C | Low catalyst loading, reusable catalyst (POMs). mdpi.com |

| Boronic Acid | Arylboronic acids | Toluene, heat | Metal-free, activates carboxylic acid directly. catalyticamidation.info |

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful, solvent-free alternative for amide synthesis. chemrxiv.orgacs.org This technique can be applied to the synthesis of this compound and its analogues.

Amide bonds can be formed mechanochemically by milling an acyl chloride with an amine, often with minimal or no solvent (liquid-assisted grinding). mdpi.com For example, the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was achieved in 89% yield by milling 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride for just five minutes. mdpi.com This approach offers significant advantages, including drastically reduced reaction times, elimination of bulk solvents, and simplified product isolation, making it a highly sustainable method. chemrxiv.orgnih.govorganic-chemistry.org Furthermore, uronium-based coupling reagents like COMU and TCFH have been successfully used in mechanochemical amidation of carboxylic acids and amines, achieving high yields rapidly. chemrxiv.orgacs.org

Selective Introduction and Manipulation of the 4-Nitro Group

The 4-nitro group is a key functional moiety of the target molecule. It is typically introduced via electrophilic aromatic substitution on a benzamide (B126) precursor. The N,N-dibutylamide group is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself on the aromatic ring. wikipedia.org

For the synthesis of this compound, the nitration of N,N-dibutylbenzamide would be the key step. The reaction is usually performed with a nitrating agent, with the regioselectivity favoring the para-product due to steric hindrance from the bulky N,N-dibutyl group disfavouring the ortho positions.

Common nitrating systems include:

Mixed Acid: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most common industrial method. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. wikipedia.org

Milder Reagents: To avoid the harsh conditions of mixed acid, which can lead to side reactions or hydrolysis of the amide, milder and more selective reagents have been developed. These include bismuth subnitrate in the presence of thionyl chloride, which can efficiently nitrate (B79036) various aromatic compounds. nih.gov Another modern approach employs N-nitrosaccharin, which has been shown to be compatible with amide functionalities. nih.gov

Careful control of reaction conditions such as temperature and stoichiometry is crucial to ensure selective mono-nitration at the desired para position and to prevent the formation of dinitrated byproducts. nih.gov

Synthesis of this compound Analogues and Derivatives

The synthetic methodologies described above can be readily adapted to produce a wide array of structural analogues and derivatives by modifying the amine component.

A significant area of research involves the synthesis of libraries of 4-nitrobenzamides with varied substituents on the amide nitrogen to explore structure-activity relationships for various applications. nih.govnih.gov The classical acyl chloride coupling method is particularly well-suited for this purpose, allowing for the reaction of 4-nitrobenzoyl chloride with a diverse range of primary and secondary amines.

Researchers have successfully synthesized extensive series of N-alkyl and N-aryl-4-nitrobenzamide derivatives. nih.govnih.gov This includes compounds with linear alkyl chains of varying lengths, as well as those incorporating different aryl and heterocyclic amines. nih.govnih.gov For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was synthesized by refluxing the corresponding acyl chloride with various anilines and amines in DMF. nih.gov

Table 2: Examples of Synthesized 4-Nitrobenzamide (B147303) Analogues via Acyl Chloride-Amine Coupling

| Amine Reactant | Resulting N-Substituent | Reference |

|---|---|---|

| 2-(3-chlorophenyl)ethan-1-amine | N-(3-chlorophenethyl) | mdpi.com |

| 2,2-diphenylethan-1-amine | N-(2,2-diphenylethyl) | mdpi.com |

| Various N-alkyl amines (C4 to C16) | N-butyl, N-hexyl, etc. | nih.gov |

| Various substituted anilines | N-(2-methyl-5-nitrophenyl), etc. | nih.gov |

| 4-nitro-1,2-phenylenediamine | N,N'-(4-nitro-1,2-phenylene) | researchgate.net |

This synthetic flexibility allows for the systematic modification of the lipophilicity, steric bulk, and electronic properties of the molecule by simply changing the amine starting material.

Regioselective Functionalization of the Aromatic Ring

Regioselective functionalization of the aromatic ring of this compound allows for the precise introduction of substituents at specific positions, which is crucial for structure-activity relationship studies. The presence of the electron-withdrawing nitro group and the amide functionality directs incoming substituents to particular positions on the benzene (B151609) ring.

The amide group, specifically in N,N-dialkylbenzamides, can act as a directing group for ortho-metalation. wikipedia.org This process, known as Directed ortho Metalation (DoM), involves the use of a strong base, such as an alkyllithium reagent, to deprotonate the aromatic ring at the position ortho to the amide. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups. The coordination of the lithium cation to the Lewis basic amide oxygen facilitates the deprotonation at the proximal ortho C-H bond. baranlab.org

Conversely, the strong electron-withdrawing nature of the nitro group typically directs incoming electrophiles to the meta position in classical electrophilic aromatic substitution reactions. However, modern C-H functionalization techniques offer alternative strategies. For instance, transition metal-catalyzed reactions have been developed for the meta-selective C-H functionalization of arenes containing electron-withdrawing groups. nih.govwikipedia.org These methods often employ a directing group that positions the catalyst to activate a C-H bond at the meta position. Nitrile-based directing groups, for example, have been successfully used to achieve meta-selective C-H olefination of arenes under palladium catalysis. iciq.org While not directly demonstrated on this compound, these principles offer a pathway for its meta-functionalization.

The nitro group itself can also serve as a directing group in certain C-H activation reactions, typically favoring the ortho position. rsc.org A variety of palladium-catalyzed reactions, such as arylations and alkylations, have been reported for the ortho-functionalization of nitroarenes. rsc.org

The choice of methodology and directing group strategy allows for the selective synthesis of ortho- or meta-functionalized analogues of this compound, providing access to a diverse range of chemical structures for further investigation.

Table 1: Regioselective Functionalization Strategies for Aromatic Rings

| Strategy | Position | Directing Group | Catalyst/Reagent | Typical Electrophiles |

|---|---|---|---|---|

| Directed ortho Metalation (DoM) | ortho | Amide | Alkyllithium | Alkyl halides, Carbonyls, Silyl (B83357) chlorides |

| meta-C-H Functionalization | meta | Auxiliary Nitrile | Palladium | Alkenes |

| Nitro-Directed C-H Activation | ortho | Nitro | Palladium | Aryl halides, Alkyl halides |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.

One promising green synthetic route is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. mdpi.com The eco-friendly mechanosynthesis of a structural analogue, N-(2,2-diphenylethyl)-4-nitrobenzamide, has been achieved by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a ball mill. mdpi.com This solvent-free method offers high efficiency and reduces the environmental impact associated with traditional solvent-based syntheses.

Enzymatic synthesis represents another sustainable approach to amide bond formation. Biocatalysts, such as lipases, can catalyze the amidation of carboxylic acids and amines under mild conditions. nih.gov While the direct enzymatic synthesis of this compound has not been explicitly reported, the general principle of using enzymes for amide synthesis offers a greener alternative to conventional methods that often require harsh reagents and conditions. nih.gov

The use of green solvents is another cornerstone of sustainable synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net While the solubility of nonpolar reactants can be a challenge, performing reactions in aqueous media at elevated temperatures or with the aid of surfactants can facilitate amide bond formation. Other green solvents, such as ionic liquids and supercritical fluids, are also being explored as alternatives to volatile organic compounds. researchgate.net

A simplified and environmentally friendly synthesis of 4-nitrobenzamides has been reported by reacting 4-nitrobenzoyl chloride with amines in an ethanolic sodium hydroxide (B78521) solution. researchgate.net While ethanol (B145695) is not the "greenest" solvent, it is more benign than many traditional organic solvents. Further optimization of this method could involve replacing ethanol with a greener alternative.

Table 2: Comparison of Synthetic Routes for Amide Bond Formation

| Method | Key Principles | Advantages | Disadvantages |

|---|---|---|---|

| Mechanochemistry | Solvent-free, energy-efficient | Reduced waste, high yields, fast reaction times | Limited to solid-state reactions, potential for localized heating |

| Enzymatic Synthesis | Biocatalysis, mild conditions | High selectivity, biodegradable catalyst, low toxicity | Enzyme stability and cost can be prohibitive, limited substrate scope |

| Green Solvents | Use of water, ionic liquids, etc. | Reduced environmental impact, improved safety | Solubility issues, potential for difficult product separation |

| Conventional Synthesis | Use of organic solvents and coupling agents | Well-established, broad substrate scope | Generates significant waste, uses hazardous materials |

In Depth Spectroscopic and Structural Elucidation of N,n Dibutyl 4 Nitro Benzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N,N-Dibutyl-4-nitro-benzamide, NMR provides definitive evidence of its covalent framework and offers insights into the dynamic conformational behavior inherent to N,N-disubstituted benzamides.

The proton (¹H) NMR spectrum of this compound provides a detailed map of the hydrogen environments within the molecule. Analysis of a 400 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for both the aromatic and the aliphatic butyl chain protons.

The aromatic region displays a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. Two multiplets are observed, one corresponding to the protons ortho to the electron-withdrawing nitro group and the other to the protons ortho to the carbonyl group.

The aliphatic region shows signals corresponding to the two butyl chains attached to the amide nitrogen. Due to hindered rotation around the amide C-N bond at room temperature, the signals for the protons on the two butyl groups can be broadened or even appear as distinct sets. The observed spectrum shows broad signals for the butyl protons, indicating a degree of conformational exchange on the NMR timescale. rsc.org The terminal methyl groups (CH₃) appear as broad signals around 0.66 and 0.84 ppm, while the methylene (B1212753) (CH₂) groups present a series of broad signals between 1.00 and 1.52 ppm, and at 3.03 and 3.38 ppm for the methylene groups adjacent to the nitrogen atom. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.02 - 8.21 | m | 2H | Ar-H (ortho to -NO₂) |

| 7.42 | t | 2H | Ar-H (ortho to -C(O)N) |

| 3.38 | br d | 2H | N-CH₂ -CH₂-CH₂-CH₃ |

| 3.03 | br d | 2H | N-CH₂ -CH₂-CH₂-CH₃ |

| 1.52 | br s | 2H | N-CH₂-CH₂ -CH₂-CH₃ |

| 1.37 | br s | 2H | N-CH₂-CH₂ -CH₂-CH₃ |

| 1.27 | br s | 2H | N-CH₂-CH₂-CH₂ -CH₃ |

| 1.00 | br s | 2H | N-CH₂-CH₂-CH₂ -CH₃ |

| 0.84 | br s | 3H | N-CH₂-CH₂-CH₂-CH₃ |

| 0.66 | br s | 3H | N-CH₂-CH₂-CH₂-CH₃ |

Data sourced from a 400 MHz spectrum. rsc.org m = multiplet, t = triplet, br d = broad doublet, br s = broad singlet.

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum, recorded at 100 MHz, shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butyl chains. rsc.org

The carbonyl carbon (C=O) appears as a single peak in the downfield region, typically around 169.1 ppm. rsc.org The aromatic region shows four signals, corresponding to the two sets of chemically non-equivalent carbons in the para-substituted ring and the two quaternary carbons. The carbon bearing the nitro group (C-NO₂) is found at approximately 147.8 ppm, while the quaternary carbon attached to the carbonyl group is observed around 143.5 ppm. rsc.org

The carbons of the two butyl chains give rise to four signals each, though some may overlap. The signals for the methylene carbons adjacent to the nitrogen (N-CH₂) appear at approximately 44.5 and 48.6 ppm, with the remaining methylene and methyl carbons appearing in the upfield region (13.5-30.6 ppm). rsc.org The presence of distinct or broadened signals for the butyl carbons further supports the phenomenon of restricted rotation around the amide bond.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 169.1 | C =O |

| 147.8 | Ar-C -NO₂ |

| 143.5 | Ar-C -C(O)N |

| 127.5 | Ar-C H (ortho to -C(O)N) |

| 123.6 | Ar-C H (ortho to -NO₂) |

| 48.6 | N-C H₂- |

| 44.5 | N-C H₂- |

| 30.6 | -C H₂- |

| 29.4 | -C H₂- |

| 20.1 | -C H₂- |

| 19.6 | -C H₂- |

| 13.8 | -C H₃ |

| 13.5 | -C H₃ |

Data sourced from a 100 MHz spectrum. rsc.org

COSY: A ¹H-¹H COSY experiment would unequivocally establish the proton-proton coupling networks. It would show clear correlations between the adjacent methylene groups within the butyl chains (e.g., N-CH₂ to -CH₂-, -CH₂- to -CH₂-, and -CH₂- to -CH₃). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes. thermofisher.com

For this compound, the key vibrational signatures would be associated with the carbonyl group of the amide, the nitro group, and the aromatic ring.

Amide C=O Stretch: A strong absorption band is expected in the FT-IR spectrum, typically in the range of 1630-1680 cm⁻¹. This intense band is a characteristic feature of the tertiary amide carbonyl group.

Nitro Group (NO₂) Stretches: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (νas) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹. nih.gov These are often among the strongest bands in the infrared spectrum of nitroaromatic compounds.

C-N Stretches: The stretching vibrations for the C-N bond of the amide and the Ar-NO₂ bond are expected in the fingerprint region, typically between 1200-1350 cm⁻¹ and 800-900 cm⁻¹, respectively.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic; for a 1,4-disubstituted ring, a strong band is expected around 800-860 cm⁻¹.

Aliphatic C-H Stretches: The stretching vibrations of the C-H bonds in the butyl chains would be observed in the 2850-3000 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Amide C=O Stretch | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Very Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Very Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. The nominal molecular weight of this compound (C₁₅H₂₂N₂O₃) is 278 g/mol .

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) would be observed. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. For nitroaromatic amides, fragmentation often involves the amide and nitro functional groups. miamioh.edunih.gov

A plausible fragmentation pathway would include:

α-Cleavage: Cleavage of the C-N bond adjacent to the nitrogen atom, leading to the loss of a propyl radical (•C₃H₇) to form an ion at m/z 235, or loss of a butene molecule (C₄H₈) via McLafferty rearrangement if structurally feasible, though less common for tertiary amides.

Amide Bond Cleavage: Cleavage of the aryl-C(O) bond or the (O)C-N bond. A key fragment would be the 4-nitrobenzoyl cation at m/z 150, formed by the cleavage of the amide C-N bond. mdpi.com This cation is resonance-stabilized.

Further Fragmentation of the 4-nitrobenzoyl cation: The ion at m/z 150 can subsequently lose NO₂ (46 Da) to form an ion at m/z 104, or lose NO (30 Da) to form an ion at m/z 120, which may then lose CO (28 Da) to yield an ion at m/z 92. nih.govresearchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Identity |

|---|---|

| 278 | [C₁₅H₂₂N₂O₃]⁺ (Molecular Ion) |

| 221 | [M - C₄H₉]⁺ |

| 150 | [O₂NC₆H₄CO]⁺ (4-nitrobenzoyl cation) |

| 120 | [OC₆H₄CO]⁺ |

| 104 | [C₆H₄CO]⁺ |

| 92 | [C₆H₄]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

While a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of closely related structures, such as other substituted nitrobenzamides, can provide insights into its likely solid-state conformation. researchgate.netmdpi.com

It is expected that the 4-nitrobenzoyl fragment would be largely planar, with the nitro group showing only a small dihedral angle with respect to the phenyl ring. mdpi.com The plane of the amide group (C-C(O)N-C), however, would likely be significantly twisted relative to the plane of the aromatic ring to minimize steric hindrance. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is characterized by the presence of strong chromophores within its molecular structure, primarily the nitrophenyl group. The interaction between the nitro group, the aromatic benzene ring, and the amide functional group dictates the electronic transitions observed in UV-Vis spectroscopy.

The principal chromophore in this compound is the 4-nitroaniline (B120555) system, where the amide group acts as a substituent on the benzene ring, para to the nitro group. The electronic spectrum of this compound is expected to be dominated by intense absorption bands arising from π → π* transitions within the aromatic system. The presence of the electron-withdrawing nitro group and the electron-donating amide group (by resonance) leads to a significant charge-transfer character in the electronic transitions.

While specific experimental UV-Vis data for this compound is not extensively reported in the literature, data from structurally analogous compounds provide valuable insights into its expected spectroscopic behavior. For instance, a closely related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, exhibits distinct absorption maxima in methanol (B129727). mdpi.com This data can be used to approximate the electronic transitions for this compound, as the core chromophore (the 4-nitrobenzoyl system) is identical. The alkyl substituents on the amide nitrogen are not expected to significantly alter the position of the primary absorption bands.

The UV-Vis spectrum of N-(2,2-diphenylethyl)-4-nitrobenzamide in methanol shows two main absorption bands. mdpi.com A high-energy band is observed at approximately 239 nm, and a lower-energy band appears around 289 nm. mdpi.com These can be attributed to π → π* electronic transitions. The band at a lower wavelength (higher energy) can be assigned to the benzoyl moiety, while the band at a longer wavelength (lower energy) is likely due to the intramolecular charge transfer between the benzene ring and the nitro group.

The electronic transitions are further influenced by the solvent environment, a phenomenon known as solvatochromism. wikipedia.org In polar solvents, it is anticipated that the more polar excited state would be stabilized to a greater extent than the ground state, potentially leading to a bathochromic (red) shift in the absorption maxima.

Below are the detailed research findings for a structurally similar compound, which are indicative of the expected values for this compound.

Detailed Research Findings from Analogous Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | Methanol | 239 | 4970 | mdpi.com |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | Methanol | 289 | 2800 | mdpi.com |

Reactivity, Reaction Mechanisms, and Transformation Pathways of N,n Dibutyl 4 Nitro Benzamide

Electrochemical Reduction Behavior of the Nitro Group in N,N-Dibutyl-4-nitro-benzamide

The electrochemical behavior of the nitroaromatic system is a key aspect of its reactivity. While direct studies on this compound are not extensively detailed, research on the closely related secondary amide, N-butyl-4-nitrobenzamide, provides significant insights into the reduction process of the nitro group.

Cyclic voltammetry studies on N-butyl-4-nitrobenzamide in N,N-dimethylformamide (DMF) reveal that the compound is reduced in two distinct cathodic steps. researchgate.netresearchgate.net The initial reduction, occurring at approximately -1 V versus a Saturated Calomel Electrode (SCE), involves a one-electron transfer process. researchgate.netresearchgate.net This first step leads to the formation of a relatively stable anion radical. researchgate.net The stability of this radical is evidenced by the presence of a corresponding reoxidation peak in the cyclic voltammogram. researchgate.net The second reduction step occurs at a more negative potential, corresponding to the formation of a dianion. researchgate.net

The influence of the scan rate on the key parameters of cyclic voltammetry for N-butyl-4-nitrobenzamide is summarized in the table below.

Table 1: Cyclic Voltammetric Parameters for the Reduction of N-butyl-4-nitrobenzamide Data obtained in DMF/Bu4NBF4 (0.1 mol dm-3) at a glassy carbon electrode at 25 °C. Data sourced from a study on N-butyl-4-nitrobenzamide, a related secondary amide. researchgate.net

| Scan Rate (V s⁻¹) | Epc1 (V) | Ipc1 (µA) | Epc2 (V) | Ipc2 (µA) |

| 0.02 | -1.06 | 13.5 | -1.68 | 13.0 |

| 0.05 | -1.08 | 21.0 | -1.70 | 20.0 |

| 0.10 | -1.10 | 29.0 | -1.72 | 27.5 |

| 0.20 | -1.12 | 41.0 | -1.74 | 38.5 |

| 0.50 | -1.15 | 63.5 | -1.78 | 58.0 |

Epc1 and Ipc1 are the peak potential and peak current for the first cathodic peak, respectively. Epc2 and Ipc2 are the corresponding values for the second cathodic peak.

The electrochemical reduction mechanism begins with the transfer of a single electron to the nitrobenzamide molecule, forming an anion radical. researchgate.net This species exhibits a degree of stability before it can accept a second electron at a more negative potential to form a dianion. researchgate.net The process can be represented by the following general equations:

Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻ (Formation of the anion radical)

[Ar-NO₂]⁻ + e⁻ ⇌ [Ar-NO₂]²⁻ (Formation of the dianion)

Studies conducted at low temperatures (-65 °C) show similar electrochemical behavior, suggesting that the fundamental electron transfer processes remain consistent, though the kinetics of any coupled chemical reactions may be altered. researchgate.net The reduction of the nitro group is a critical pathway that can lead to further chemical transformations, such as the formation of amino groups upon complete reduction.

Transformations Involving the Tertiary Amide Functionality

The tertiary amide group in this compound is generally stable due to the resonance between the nitrogen lone pair and the carbonyl group. nih.gov However, it can undergo specific transformations under appropriate conditions.

Amides can be converted through divergent pathways involving either C–O or C–N bond cleavage. nih.gov For tertiary amides, reaction with an organometallic nucleophile can form a tetrahedral intermediate. nih.gov Depending on the specific structure of the amide and the reaction conditions, this intermediate can selectively undergo B-N elimination to generate an enolate intermediate or undergo C-O cleavage to produce an iminium species. nih.govnih.gov These reactive intermediates can then be trapped by various electrophiles or nucleophiles, allowing for the synthesis of diverse products like α-functionalized ketones or propargyl amines. nih.govnih.gov This divergent reactivity highlights the potential for selective transformations of the amide bond, moving beyond its traditional role as a stable functional group. nih.gov

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The reactivity of the aromatic ring in this compound is strongly influenced by the electronic properties of its substituents: the deactivating, meta-directing nitro group and the deactivating, ortho, para-directing N,N-dibutylamido group.

Electrophilic Aromatic Substitution: Further electrophilic substitution on the aromatic ring is significantly hindered. The nitro group is a powerful deactivating group for electrophilic aromatic substitution reactions because it withdraws electron density from the ring, destabilizing the positively charged intermediate (benzenonium ion). youtube.comyoutube.com While the amide group can donate its nitrogen lone pair to the ring via resonance, which is an activating effect, this is counteracted by the electron-withdrawing inductive effect of the carbonyl group. The combined effect of a powerful deactivator (nitro group) and a weaker deactivator (amide group) makes electrophilic attack on the ring energetically unfavorable, likely requiring harsh reaction conditions. youtube.comrsc.org If a reaction were to occur, the position of substitution would be directed to the positions ortho to the amide group and meta to the nitro group. youtube.com

Nucleophilic Aromatic Substitution (SNAr): In contrast, the aromatic ring is highly activated towards nucleophilic aromatic substitution. msu.edulibretexts.org The potent electron-withdrawing nature of the nitro group reduces the electron density of the ring, making it susceptible to attack by nucleophiles. libretexts.orgyoutube.com This effect is most pronounced at the ortho and para positions relative to the nitro group. msu.edulibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. msu.edunih.gov A nucleophile first attacks the carbon atom bearing a leaving group (if one were present), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this intermediate is delocalized onto the nitro group, which provides significant stabilization. msu.eduyoutube.com In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov

Amidyl Radical Generation and Reactivity in Related Benzamides

Amidyl radicals are versatile reactive intermediates that can be generated from amide precursors and used in a variety of synthetic transformations. researchgate.netdiva-portal.org While specific studies on this compound as a precursor are limited, general methods developed for other amides are applicable.

Methods for generating amidyl radicals include the reductive cleavage of N-heteroatom bonds through single electron transfer (SET), or the oxidation of amides, often in the presence of a base. nih.gov Photoredox catalysis using visible light has emerged as a particularly mild and effective method for generating these radicals from precursors like N-aryloxy-amides. acs.org Other strategies involve manganese-mediated atom-transfer reactions or photochemical initiation from N-haloamides. researchgate.netnih.gov

Once generated, these electrophilic nitrogen-centered radicals can participate in a range of reactions. nih.govacs.org They are known to facilitate intermolecular C-H functionalization, C-C bond formation, and intramolecular cyclizations. researchgate.netacs.orgnih.gov The reactivity and selectivity of amidyl radicals can be tuned by altering the substituents on the nitrogen and carbonyl groups, which modulates their steric and electronic properties. acs.orgnih.gov For instance, the development of C-H amination reactions using N-aminopyridinium species allows for the generation of amidyl radicals that can be trapped by olefins or silyl (B83357) enol ethers to form more complex nitrogen-containing molecules. nih.govchemrxiv.org

Kinetic and Thermodynamic Investigations of Key Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not widely published. However, insights can be drawn from studies of related compounds.

For electrophilic substitution reactions like nitration, studies on benzamide (B126) have shown that the reaction proceeds through the free base in moderately to highly acidic conditions. rsc.org The kinetics of such reactions are highly dependent on the acid concentration, which affects both the concentration of the nitrating agent and the protonation state of the substrate. rsc.org

For nucleophilic aromatic substitution, the rate-limiting step is typically the initial addition of the nucleophile to the aromatic ring to form the Meisenheimer complex. nih.gov This step involves the dearomatization of the ring. nih.gov Theoretical studies using parameters like aromaticity, electrophilicity, and nucleophilicity indices can help to understand the factors that control the reaction rate and direction. nih.gov The stability of the intermediate, which is greatly enhanced by the para-nitro group, is a key thermodynamic factor favoring the reaction.

The hydrolysis of related N-nitrobenzamides has been studied in aqueous sulfuric acid. rsc.org The mechanism can vary with acid strength, from hydroxide (B78521) catalysis in dilute acid to a neutral water-catalyzed process in moderate acid, and an A1-type mechanism in strong acid, proceeding through an O-protonated conjugate acid. rsc.org These studies highlight the complexity of reaction kinetics and the potential for different mechanisms to operate under different conditions.

Computational and Theoretical Studies of N,n Dibutyl 4 Nitro Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules like N,N-Dibutyl-4-nitro-benzamide. researchgate.netresearchgate.net DFT methods, particularly using hybrid functionals like B3LYP, offer a balance of computational cost and accuracy, making them well-suited for studying complex organic compounds. researchgate.netnih.gov These calculations are instrumental in predicting geometric parameters, vibrational frequencies, and electronic properties, which often show excellent agreement with experimental data. researchgate.netresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. mdpi.com For similar nitrobenzamide structures, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to predict bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Selected Theoretical Bond Lengths and Angles for a Representative Nitrobenzamide Structure

| Parameter | Calculated Value (Å or °) |

|---|---|

| C=O Bond Length | 1.215 - 1.228 |

| C-N (Amide) Bond Length | 1.350 - 1.370 |

| C-C (Aromatic) Bond Length | 1.380 - 1.400 |

| O-C-N (Amide) Bond Angle | ~120 |

| C-N-C (Amide) Bond Angle | ~122 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

For N-methyl-N-(4 nitrophenyl) benzamide (B126), a similar organic crystal, the calculated HOMO-LUMO energy gap is 4.158 eV, indicating moderate chemical stability and favorable polarizability. nanosciart.com The HOMO is typically localized over the benzamide moiety, while the LUMO is often centered on the nitro-substituted phenyl ring, indicating that this region is the most likely site for nucleophilic attack.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated using Koopmans' theorem. researchgate.net These descriptors, including chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. researchgate.net

Table 2: Representative Global Reactivity Descriptors

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -7.5 |

| LUMO Energy | ELUMO | -2.0 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.0 to 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.0 to 2.25 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~-4.5 to -5.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~4.5 to 5.0 |

| Electrophilicity Index (ω) | μ2 / 2η | ~4.5 to 5.5 |

Note: Values are representative based on studies of similar nitroaromatic compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For nitrobenzamide derivatives, MEP maps consistently show the most negative potential localized around the oxygen atoms of the carbonyl and nitro groups. researchgate.net This indicates that these are the primary sites for electrophilic interactions. Conversely, the positive potential is generally found around the hydrogen atoms of the benzene (B151609) ring and the alkyl groups on the amide nitrogen, identifying them as sites for nucleophilic attack. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the N,N-dibutyl groups and the rotation around the C-N amide bond and the phenyl-carbonyl bond mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers for interconversion between them. This is often done by performing a potential energy surface (PES) scan, where the total energy is calculated as a function of specific dihedral angles.

The resulting energy landscape reveals the low-energy conformers (valleys) and the transition states connecting them (hills). nih.govnih.gov Understanding this landscape is crucial, as the molecule's observed properties are an average over the populated conformations. For drug-like molecules, the bioactive conformation is often within a few kcal/mol of the global minimum energy structure in solution.

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of molecules, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical spectra are often compared with experimental results to confirm the molecular structure. nih.gov

IR: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional modes of the chemical bonds. By comparing the computed IR spectrum with the experimental one, a detailed assignment of the vibrational bands can be achieved. nih.gov

UV-Vis: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions, such as π→π* and n→π*, which correspond to the absorption peaks observed experimentally. nih.gov The calculated HOMO and LUMO energies are fundamental to understanding these electronic transitions. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is also employed to investigate the chemical reactivity and potential reaction pathways of this compound. This involves mapping out the entire potential energy surface for a given reaction, such as hydrolysis or thermal decomposition.

A key aspect of this analysis is the identification of transition states (TS), which are the highest energy points along the reaction coordinate. nih.gov By calculating the structure and energy of the reactants, products, and the transition state, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. For the thermal decomposition of related N-aryl diacetamides, mechanisms involving six-membered ring transition states have been proposed and studied computationally. nih.gov Such studies help elucidate the step-by-step process of chemical transformations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvents. While specific MD simulation studies on this compound are not extensively documented in the public domain, the principles of these simulations and findings from studies on analogous benzamide derivatives can provide significant insights into its expected behavior.

MD simulations of benzamide derivatives typically involve defining a force field, which is a set of parameters that describe the potential energy of the system. This allows for the calculation of the forces acting on each atom and the subsequent simulation of their motion over time. Such simulations can reveal conformational changes, intermolecular interactions, and the influence of solvents on the molecule's structure and dynamics.

Dynamic Behavior:

The dynamic behavior of this compound would be largely dictated by the rotational freedom around its single bonds. The flexibility of the two butyl chains attached to the amide nitrogen allows the molecule to adopt various conformations. MD simulations can explore these conformational landscapes, identifying the most stable or frequently occurring shapes of the molecule.

In studies of similar molecules, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations have been employed to understand their stability when interacting with biological targets. nih.govresearchgate.net For these related compounds, the analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time suggests the stability of the compound within the binding site. nih.govresearchgate.nettandfonline.com This type of analysis could similarly be applied to this compound to understand its conformational stability in different environments.

Solvent Interactions:

The interaction of this compound with solvents is a critical aspect that influences its solubility, reactivity, and spectroscopic properties. The molecule possesses several key functional groups that govern these interactions: the polar nitro group, the amide group which can act as a hydrogen bond acceptor, and the nonpolar dibutyl chains.

Studies on related N,N-dialkylnicotinamides have shown that solvent polarity and the ability to form hydrogen bonds significantly affect the rotational barriers around the amide bond. nih.gov It is expected that polar, protic solvents would form strong hydrogen bonds with the carbonyl oxygen of the amide group in this compound. This type of specific interaction, as well as non-specific interactions like polarity-polarizability, can be investigated using MD simulations. nih.gov

The nitro group, being a strong electron-withdrawing group, contributes to the polarity of the molecule and can engage in dipole-dipole interactions with polar solvent molecules. mdpi.com Conversely, the nonpolar n-butyl chains will primarily interact with nonpolar solvents or the nonpolar regions of amphiphilic solvents through van der Waals forces.

The interplay of these interactions in different solvents can be systematically studied using MD simulations. By simulating the molecule in various solvent boxes (e.g., water, ethanol (B145695), chloroform), researchers can analyze the radial distribution functions to understand the solvation shells around different parts of the molecule and calculate the interaction energies to quantify the strength of these interactions.

While specific data tables for this compound are not available, the following table illustrates the types of data that can be obtained from MD simulations of a molecule in different solvents, based on general knowledge and studies of similar compounds.

| Simulation Parameter | Water (Polar Protic) | Ethanol (Polar Protic) | Chloroform (B151607) (Polar Aprotic) | Hexane (Nonpolar) |

| Predominant Interaction Type with Amide Group | Hydrogen Bonding | Hydrogen Bonding | Dipole-Dipole | van der Waals |

| Predominant Interaction Type with Nitro Group | Dipole-Dipole, Hydrogen Bonding (weak) | Dipole-Dipole | Dipole-Dipole | van der Waals |

| Predominant Interaction Type with Butyl Chains | Hydrophobic Interactions | van der Waals | van der Waals | van der Waals |

| Expected Relative Solubility | Low | Moderate | High | High |

| Calculated Interaction Energy (Hypothetical) | -X kcal/mol | -Y kcal/mol | -Z kcal/mol | -W kcal/mol |

Note: The interaction energies (X, Y, Z, W) are hypothetical values to illustrate the type of data generated from MD simulations. Their relative magnitudes would depend on the specific force field and simulation parameters used.

Structure Property Relationships and Design Principles for N,n Dibutyl 4 Nitro Benzamide Derivatives

Systematic Investigation of Substituent Effects on Electronic and Steric Properties

The electronic and steric landscape of N,N-Dibutyl-4-nitro-benzamide is primarily dictated by the interplay between the electron-withdrawing nitro group and the N,N-dibutylamido group, which can exhibit both inductive and resonance effects. The introduction of additional substituents onto the aromatic ring can further modulate these properties, leading to predictable changes in the molecule's behavior.

The nitro group at the para-position exerts a strong electron-withdrawing effect through both resonance and induction (-R, -I). This significantly decreases the electron density of the aromatic ring, rendering it more susceptible to nucleophilic attack and less so to electrophilic substitution. The electron-withdrawing nature of the nitro group also influences the amide functionality by pulling electron density through the benzene (B151609) ring.

The N,N-dibutylamido group is more complex in its electronic influence. The nitrogen atom's lone pair can participate in resonance with the carbonyl group, which is a defining characteristic of amides. This resonance can be extended to the aromatic ring, potentially donating electron density. However, the electronegativity of the nitrogen and oxygen atoms also results in an inductive electron-withdrawing effect. The bulky butyl groups primarily contribute to the steric profile of the molecule. Their size can influence the planarity of the amide group and hinder intermolecular interactions.

The introduction of further substituents (R) on the benzene ring allows for a systematic tuning of the electronic and steric properties of the molecule. The Hammett equation provides a quantitative framework for understanding these electronic effects. The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent.

| Substituent (R) | Hammett Constant (σp) | Predicted Electronic Effect on the Ring |

| -OCH₃ | -0.27 | Electron-donating |

| -CH₃ | -0.17 | Electron-donating |

| -Cl | 0.23 | Electron-withdrawing |

| -CN | 0.66 | Strongly electron-withdrawing |

| -NO₂ | 0.78 | Very strongly electron-withdrawing |

This table presents hypothetical data to illustrate the expected electronic effects of substituents on a 4-nitrobenzamide (B147303) scaffold based on established Hammett constants.

Correlation of Structural Modifications with Chemical Reactivity Profiles

Structural modifications to this compound derivatives can profoundly impact their chemical reactivity. These changes can be correlated with the electronic and steric alterations discussed in the previous section.

The reactivity of the aromatic ring is heavily influenced by its electron density. The presence of the deactivating nitro group makes electrophilic aromatic substitution challenging. Introducing electron-donating groups onto the ring would increase its nucleophilicity and facilitate such reactions, directing incoming electrophiles to the positions ortho and para to the activating group. Conversely, adding further electron-withdrawing groups would render the ring even more electron-deficient and less reactive towards electrophiles.

The amide functionality is another key reactive site. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The strength of this electrophilicity is modulated by the substituents on the aromatic ring. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups can decrease its electrophilicity through resonance donation. The steric hindrance provided by the N,N-dibutyl groups can shield the carbonyl carbon from attack by bulky nucleophiles.

The nitro group itself can undergo chemical transformations, most notably reduction to an amino group. The ease of this reduction can be influenced by the electronic nature of other substituents on the ring.

A Hammett plot can be used to quantitatively correlate the effect of substituents on the reaction rates of this compound derivatives. By plotting the logarithm of the relative reaction rate (log(k/k₀)) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the nature of the transition state of the reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. A negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge.

| Reaction | Proposed Structural Modification | Expected Impact on Reactivity |

| Nucleophilic Aromatic Substitution | Addition of a second -NO₂ group | Increased reactivity towards nucleophiles |

| Electrophilic Aromatic Substitution | Replacement of -NO₂ with -OCH₃ | Increased reactivity towards electrophiles |

| Amide Hydrolysis | Addition of a -CN group | Increased rate of hydrolysis |

| Nitro Group Reduction | Addition of a -CH₃ group | Potentially slower reduction rate |

This table provides illustrative examples of how structural modifications are expected to influence the chemical reactivity of this compound derivatives.

Rational Design Strategies for Modulating Spectroscopic Signatures

The spectroscopic properties of this compound derivatives, particularly their UV-Visible and Nuclear Magnetic Resonance (NMR) spectra, are highly sensitive to their electronic structure. This sensitivity allows for the rational design of molecules with specific spectroscopic signatures.

In UV-Visible spectroscopy , the absorption maxima (λ_max) are associated with electronic transitions, primarily π → π* transitions within the aromatic system. The extent of conjugation and the presence of electron-donating and electron-withdrawing groups significantly influence the energy of these transitions. The 4-nitrobenzamide core exhibits a strong intramolecular charge transfer (ICT) character, with the nitro group acting as an acceptor and the rest of the molecule as a donor.

Modifying the electronic properties of the aromatic ring can tune the λ_max. Introducing strong electron-donating groups, such as an amino or methoxy (B1213986) group, would enhance the ICT, leading to a bathochromic (red) shift in the absorption maximum. Conversely, adding another electron-withdrawing group could result in a hypsochromic (blue) shift or a more complex change in the spectrum.

The phenomenon of solvatochromism , where the color of a solution changes with the polarity of the solvent, is often observed in compounds with significant ICT character. wikipedia.org This effect arises from the differential stabilization of the ground and excited states by the solvent. By rationally designing derivatives with enhanced ICT, it is possible to create solvatochromic probes.

| Substituent at the 2-position | Predicted Effect on λ_max | Rationale |

| -NH₂ | Bathochromic shift | Increased intramolecular charge transfer |

| -CN | Hypsochromic shift | Decreased intramolecular charge transfer |

| -Br | Minimal shift | Primarily inductive effect, less impact on ICT |

This table illustrates hypothetical strategies for modulating the UV-Visible absorption of this compound derivatives.

In NMR spectroscopy , the chemical shifts of protons and carbons are highly dependent on their local electronic environment. The electron-withdrawing nitro group deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield). The signals for the butyl groups on the nitrogen will also be influenced by the electronic nature of the amide and the aromatic ring. The restricted rotation around the C-N amide bond can lead to distinct NMR signals for the two butyl groups, particularly at low temperatures. Modifying the substituents on the aromatic ring will systematically alter the chemical shifts of the aromatic protons and carbons, providing a predictable tool for structural confirmation.

Exploration of Molecular Topology and Three-Dimensional Conformations

The three-dimensional shape and conformational flexibility of this compound derivatives are critical determinants of their physical and biological properties. The molecule's topology is defined by the connectivity of its atoms, while its conformation describes the spatial arrangement of these atoms, which can change through bond rotations.

A key conformational feature of this compound is the rotation around the amide C-N bond . Due to the partial double bond character of this bond, rotation is restricted, leading to the possibility of distinct rotational isomers (rotamers). The energy barrier for this rotation is influenced by both electronic and steric factors. The bulky N,N-dibutyl groups introduce significant steric hindrance, which can affect the height of this rotational barrier.

The orientation of the N,N-dibutylamido group relative to the aromatic ring is another important conformational parameter. For maximal resonance interaction, the amide group should be coplanar with the benzene ring. However, steric clashes between the butyl groups and the ortho-hydrogens of the ring can lead to a twisted conformation, where the amide plane is at an angle to the aromatic ring. This twisting would reduce the electronic conjugation between the amide group and the ring.

| Dihedral Angle | Description | Factors Influencing Conformation |

| O=C-N-C(butyl) | Rotation around the amide bond | Partial double bond character, steric hindrance from butyl groups |

| C(ring)-C(O)-N-C | Torsion between the ring and amide group | Steric hindrance between butyl groups and ortho-hydrogens, electronic conjugation |

| N-C-C-C (within butyl) | Conformation of the alkyl chains | van der Waals interactions, torsional strain |

This table outlines the key rotational degrees of freedom that determine the three-dimensional conformation of this compound.

Advanced Methodological Contributions and Future Research Directions

N,N-Dibutyl-4-nitro-benzamide as a Model Compound for New Synthetic Method Development

This compound serves as a valuable model compound for the development and optimization of new synthetic methodologies. Its structure, featuring a stable amide bond and a reactive nitro group, provides a robust platform for testing the efficacy and scope of novel reactions.

The synthesis of this compound itself is a classic example of amidation, typically achieved by reacting 4-nitrobenzoic acid with dibutylamine, often facilitated by a coupling agent. evitachem.com Variations of this fundamental reaction can be explored to develop milder, more efficient, and environmentally friendly amidation protocols. For instance, the use of novel catalysts or solvent-free conditions can be benchmarked against the synthesis of this compound.

Recent advancements in synthetic chemistry have seen the emergence of photocatalytic methods for amide bond formation. While not specifically detailed for this compound, related structures like 4-nitro-N,N-diisopropyl-benzamide have been synthesized from 4-nitrobenzaldehyde (B150856) and N,N-diisopropylethylamine using a photocatalyst. chemicalbook.com This suggests that this compound could be a suitable substrate to explore and expand the utility of such photoredox catalysis in the synthesis of N,N-dialkylbenzamides.

Furthermore, the presence of the nitro group allows for its use as a model substrate in the development of selective reduction methodologies. The selective reduction of the nitro group to an amine, without affecting the amide functionality, is a crucial transformation in the synthesis of many pharmaceutical and material precursors. This compound can be employed to screen new reducing agents and catalytic systems for their chemoselectivity.

Contributions to Advanced Analytical Techniques and Characterization Protocols

The unambiguous characterization of this compound is crucial for its study and application. The compound serves as an excellent standard for the development and validation of advanced analytical techniques and characterization protocols for substituted benzamides.

A comprehensive characterization of this compound involves a suite of spectroscopic and spectrometric techniques. nih.govijpbs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy would provide detailed information about the chemical environment of the protons in the butyl chains and the aromatic ring.

¹³C NMR spectroscopy is instrumental in identifying all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide group. ijpbs.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, notably the C=O stretching of the amide and the N-O stretching of the nitro group. ijpbs.comnih.gov

Mass Spectrometry (MS) : Mass spectral data provides the molecular weight of the compound and information about its fragmentation patterns, which can be used to confirm its structure. ijpbs.com

UV-Visible Spectroscopy : The electronic transitions within the molecule, particularly those involving the nitroaromatic chromophore, can be studied using UV-Vis spectroscopy. nih.govijpbs.com

The well-defined structure of this compound makes it a suitable candidate for developing and refining multidimensional NMR techniques and advanced mass spectrometry methods for the structural elucidation of complex benzamide (B126) derivatives.

Integration of Computational Chemistry in Benzamide Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. youtube.com The study of this compound can be significantly enhanced through the integration of these computational methods.

DFT calculations can be employed to predict and understand various molecular properties of this compound:

Molecular Geometry : The three-dimensional structure, including bond lengths, bond angles, and dihedral angles, can be optimized to its lowest energy conformation. semanticscholar.org

Electronic Properties : DFT can be used to calculate the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the dipole moment. semanticscholar.org These parameters provide insights into the molecule's reactivity and intermolecular interactions.

Vibrational Frequencies : Theoretical calculation of the IR and Raman spectra can aid in the assignment of experimental vibrational bands. researchgate.net

Reaction Mechanisms : Computational studies can be used to model reaction pathways, calculate activation energies, and elucidate the mechanisms of reactions involving this compound. nih.gov

For instance, DFT has been used to study the electronic properties of nitrobenzene (B124822) molecules, and similar approaches can be applied to this compound to understand the effect of the N,N-dibutylamide group on the electronic structure of the nitroaromatic ring. semanticscholar.org Furthermore, molecular docking studies, a computational technique, could be used to predict the binding affinity of this compound and its derivatives to biological targets, guiding the design of new bioactive molecules. researchgate.net

| Computational Method | Predicted Property for this compound | Significance in Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (HOMO-LUMO gap, dipole moment), vibrational frequencies. | Provides insights into molecular structure, reactivity, and spectroscopic characteristics. |

| Time-Dependent DFT (TD-DFT) | Excited state properties and theoretical UV-Vis spectra. | Aids in the interpretation of experimental electronic spectra. rsc.org |

| Molecular Docking | Binding modes and affinities to biological targets. | Guides the design of novel derivatives with potential therapeutic applications. researchgate.net |

Prospects for the Development of Novel Chemical Entities Based on the this compound Core

The this compound scaffold holds significant potential for the development of novel chemical entities with diverse applications, particularly in medicinal chemistry. The strategic incorporation of a nitro group into drug structures can result in compounds with a range of therapeutic benefits. mdpi.com Nitro-containing compounds have shown antimicrobial, anti-inflammatory, and anti-cancer properties. mdpi.com

The core structure of this compound can be systematically modified to explore structure-activity relationships (SAR). researchgate.net Key areas for modification include:

Modification of the N-Alkyl Chains : Varying the length and branching of the alkyl chains can influence the lipophilicity and, consequently, the pharmacokinetic properties of the molecule.

Substitution on the Aromatic Ring : The introduction of other functional groups on the phenyl ring can modulate the electronic properties and biological activity.

Reduction of the Nitro Group : The nitro group can be reduced to an amino group, which can then be further functionalized to create a wide array of derivatives.

The development of a library of compounds based on the this compound core could lead to the discovery of new molecules with enhanced biological activity.

Unexplored Reactivity Patterns and Mechanistic Pathways

While the fundamental reactivity of the amide and nitro functional groups is well-established, there are several unexplored reactivity patterns and mechanistic pathways for this compound that warrant investigation.

Orthogonal Functionalization : The development of synthetic methods that allow for the selective functionalization of the aromatic ring at positions ortho or meta to the nitro and amide groups, without affecting these primary functionalities, remains an area for exploration.

Reactions of the Butyl Chains : While often considered relatively inert, the alkyl chains could potentially undergo selective functionalization through radical-mediated or transition-metal-catalyzed C-H activation reactions.

Mechanistic Studies of Amide Bond Cleavage : A detailed mechanistic investigation into the hydrolysis or enzymatic cleavage of the amide bond in this compound could provide valuable information for the design of more stable or, conversely, prodrug-like derivatives.

Photoreactivity : The nitroaromatic moiety suggests potential for interesting photochemical reactions. Investigating the photostability and photoreactivity of this compound could uncover novel transformations.

A deeper understanding of the mechanistic pathways of reactions involving this compound can lead to more efficient synthetic routes and a better prediction of its behavior in various chemical and biological systems.

Challenges and Opportunities in this compound Research

The research landscape for this compound presents both challenges and opportunities.

Challenges :

Synthesis Optimization : While the synthesis is straightforward, achieving high yields and purity on a large scale in an environmentally sustainable manner can be challenging.

Comprehensive Biological Evaluation : A thorough investigation of the biological activity profile of this compound and its derivatives requires extensive screening across a wide range of biological targets.

Understanding Metabolism : Elucidating the metabolic fate of this compound in biological systems is crucial for any potential therapeutic application.

Opportunities :

Development of New Derivatives : The modular nature of the this compound structure provides ample opportunities for the synthesis of new derivatives with potentially improved properties. researchgate.net

Application in Materials Science : The nitroaromatic core suggests potential applications in the development of new materials with interesting optical or electronic properties.

Use as a Chemical Probe : this compound and its derivatives could be developed as chemical probes to study biological processes or as ligands for affinity chromatography.

Overcoming the challenges and capitalizing on the opportunities in this compound research could lead to significant advancements in both fundamental and applied chemistry.

Q & A

Q. What are the optimal synthetic routes for N,N-Dibutyl-4-nitro-benzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves amidation of 4-nitrobenzoyl chloride with dibutylamine. Key parameters include:

- Solvent Selection : Use polar aprotic solvents (e.g., THF or DCM) to enhance reactivity .

- Catalyst : Triethylamine (TEA) to neutralize HCl byproducts .

- Temperature : Maintain 0–5°C during acyl chloride addition to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Monitor reaction progression via TLC or in-line IR spectroscopy for real-time optimization .

Q. How can spectroscopic and crystallographic methods be employed to characterize This compound?

- Methodological Answer :

- NMR : H NMR (CDCl₃) shows diagnostic peaks: δ 8.2 ppm (aromatic protons), δ 3.4 ppm (N-butyl CH₂), and δ 1.6 ppm (butyl CH₂) .

- IR : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1670 cm⁻¹ (amide C=O) confirm functional groups .

- X-ray Crystallography : Use SHELX-97 for structure refinement. For example, N,N-Dicyclohexyl-4-nitrobenzamide (analog) crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters a = 10.2 Å, b = 14.5 Å, c = 12.8 Å .

Q. What are the reactivity trends of the nitro group in this compound under reducing conditions?

- Methodological Answer : The nitro group can be selectively reduced to an amine using:

- Catalytic Hydrogenation : H₂/Pd-C in ethanol (50 psi, 6 h, 80% yield). Monitor via LC-MS .

- Fe/HCl : A cost-effective alternative but may require post-reduction purification to remove iron residues .

Note: The dibutylamide group remains stable under these conditions.

Q. How to design initial bioactivity screening assays for This compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or chymotrypsin) with Z-Gly-Pro-AMC substrate. Calculate IC₅₀ values from dose-response curves .

- Cellular Uptake : Radiolabel the compound with C and measure accumulation in HeLa cells via scintillation counting .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for This compound derivatives?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data. For twinned crystals, apply the TWIN/BASF commands in SHELX .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/Rmerge values <5% .

Q. What mechanistic insights can be gained from studying nitro group reactivity in This compound under photolytic conditions?

- Methodological Answer :

- Photolysis Setup : Irradiate in acetonitrile (λ = 254 nm) with a quartz reactor. Track intermediates via time-resolved ESR or transient absorption spectroscopy .

- Computational Modeling : Optimize transition states using DFT (B3LYP/6-31G*) to predict reaction pathways .

Q. What strategies mitigate challenges in achieving >99% purity for This compound?

- Methodological Answer :

- Hyphenated Techniques : Combine HPLC (C18 column, 70:30 MeOH/H₂O) with charged aerosol detection (CAD) for trace impurity profiling .

- Recrystallization : Use ethanol/water (8:2) at −20°C to isolate high-purity crystals (melting point: 104–107°C, similar to N-Benzylbenzamide analogs) .

Q. How do solvent systems influence the solubility and formulation stability of This compound?

- Methodological Answer :

- Solubility Screening : Test in DMSO (high solubility, >50 mg/mL) vs. PEG-400 (<5 mg/mL). Use Hansen solubility parameters (δD, δP, δH) to predict miscibility .

- Stability Studies : Accelerated degradation tests (40°C/75% RH, 4 weeks) with UPLC-MS to identify hydrolysis byproducts (e.g., 4-nitrobenzoic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.